Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1396844-52-2
VCID: VC4360216
InChI: InChI=1S/C18H18N4O2/c1-13-10-17(20-12-19-13)21-6-8-22(9-7-21)18(23)16-11-14-4-2-3-5-15(14)24-16/h2-5,10-12H,6-9H2,1H3
SMILES: CC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Molecular Formula: C18H18N4O2
Molecular Weight: 322.368

Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone

CAS No.: 1396844-52-2

Cat. No.: VC4360216

Molecular Formula: C18H18N4O2

Molecular Weight: 322.368

* For research use only. Not for human or veterinary use.

Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone - 1396844-52-2

Specification

CAS No. 1396844-52-2
Molecular Formula C18H18N4O2
Molecular Weight 322.368
IUPAC Name 1-benzofuran-2-yl-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C18H18N4O2/c1-13-10-17(20-12-19-13)21-6-8-22(9-7-21)18(23)16-11-14-4-2-3-5-15(14)24-16/h2-5,10-12H,6-9H2,1H3
Standard InChI Key YEPAGRXNFINVHY-UHFFFAOYSA-N
SMILES CC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzofuran-2-carbonyl group connected to a piperazine ring, which is further substituted at the 4-position with a 6-methylpyrimidin-4-yl group. The benzofuran moiety contributes aromaticity and planar geometry, while the piperazine linker introduces conformational flexibility. The pyrimidine ring, a common pharmacophore in kinase inhibitors, provides hydrogen-bonding capabilities through its nitrogen atoms .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name1-benzofuran-2-yl-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methanone
SMILESCC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Topological Polar Surface Area70.6 Ų
LogP (Predicted)2.1

Data derived from PubChem and computational models.

Anti-Inflammatory Effects

Benzofuran derivatives exhibit cyclooxygenase-2 (COX-2) inhibition and NF-κB pathway modulation . The carbonyl group may interact with COX-2's hydrophobic channel, while the pyrimidine could hinder IKKβ kinase activity .

Structure-Activity Relationships (SAR)

Piperazine Modifications

  • Ring expansion: Replacing piperazine with homopiperazine decreases PfPK6 activity by 3-fold .

  • N-substitution: Methyl groups at the piperazine nitrogen improve solubility but reduce PfGSK3 binding .

Pyrimidine Substitutions

  • 6-Methyl vs. 6-Hydroxy: Methyl groups enhance cellular permeability (LogP +0.4), while hydroxylated analogs show superior PfGSK3 inhibition .

  • Position 4 variants: Benzothiophene-2-yl groups at pyrimidine-4 improve PfGSK3 affinity (IC₅₀ 698 nM) versus phenyl analogs (IC₅₀ >1 μM) .

Table 3: Impact of Aromatic Substituents on Activity

4-Position SubstituentPfGSK3 IC₅₀ (nM)PfPK6 IC₅₀ (nM)
Benzothiophene-2-yl 698 ± 66329 ± 64
Thiophene-2-yl ND236 ± 22
Phenyl >1000768 ± 98

Challenges in Therapeutic Development

Pharmacokinetic Limitations

  • Solubility: High LogP (2.1) suggests poor aqueous solubility, necessitating prodrug strategies.

  • Metabolic Stability: Piperazine rings are susceptible to CYP450-mediated oxidation, requiring structural shielding .

Toxicity Concerns

  • Off-target effects: Pyrimidine-based compounds may inhibit human kinases (e.g., GSK3β), risking glycogen metabolism disruption .

  • Genotoxic impurities: Nitrosamine formation potential during synthesis requires stringent process controls.

Future Directions

Targeted Delivery Systems

  • Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles could enhance brain penetration for neuroprotective applications.

  • Prodrug approaches: Phosphorylation of the pyrimidine hydroxyl group may improve water solubility .

Combination Therapies

  • Antimalarial cocktails: Pairing with artemisinin derivatives may overcome Plasmodium resistance .

  • COX-2/IKKβ dual inhibition: Synergistic effects observed in inflammatory bowel disease models .

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